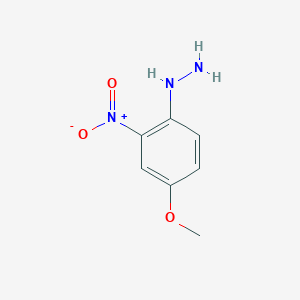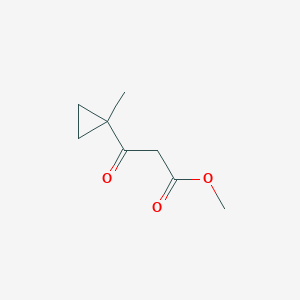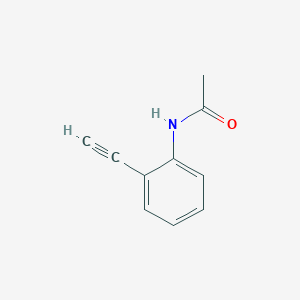
(4-Methoxy-2-nitrophenyl)hydrazine
描述
(4-Methoxy-2-nitrophenyl)hydrazine is an organic compound characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenyl ring, along with a hydrazine group (-NHNH₂)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-2-nitrophenyl)hydrazine typically involves the nitration of anisole (methoxybenzene) to form 4-methoxy-2-nitroanisole, followed by the reduction of the nitro group to an amino group, and subsequent reaction with hydrazine hydrate to yield the final product. The general steps are as follows:
Nitration: Anisole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-methoxy-2-nitroanisole.
Reduction: The nitro group in 4-methoxy-2-nitroanisole is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-methoxy-2-aminoanisole.
Hydrazination: 4-methoxy-2-aminoanisole is then reacted with hydrazine hydrate under reflux conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: (4-Methoxy-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it replaces other functional groups in aromatic compounds.
Condensation: The compound can undergo condensation reactions with carbonyl compounds to form hydrazones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Condensation: Carbonyl compounds such as aldehydes or ketones.
Major Products Formed:
Reduction: 4-Methoxy-2-aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Condensation: Hydrazones, which are useful intermediates in organic synthesis.
科学研究应用
(4-Methoxy-2-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of hydrazine derivatives on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (4-Methoxy-2-nitrophenyl)hydrazine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The hydrazine group can form covalent bonds with the active sites of enzymes, inhibiting their activity.
Redox Reactions: The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components.
Signal Transduction: The compound may affect signal transduction pathways by modifying key proteins involved in cellular signaling.
相似化合物的比较
(4-Methoxyphenyl)hydrazine: Lacks the nitro group, resulting in different reactivity and applications.
(2-Nitrophenyl)hydrazine: Lacks the methoxy group, affecting its chemical properties and biological activity.
(4-Nitrophenyl)hydrazine: Lacks the methoxy group, leading to different chemical behavior and uses.
Uniqueness: (4-Methoxy-2-nitrophenyl)hydrazine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
(4-methoxy-2-nitrophenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-5-2-3-6(9-8)7(4-5)10(11)12/h2-4,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJOCGQUSXPCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491756 | |
| Record name | (4-Methoxy-2-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61690-45-7 | |
| Record name | (4-Methoxy-2-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide](/img/structure/B3385122.png)





![Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-](/img/structure/B3385167.png)


![2-Oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B3385206.png)


